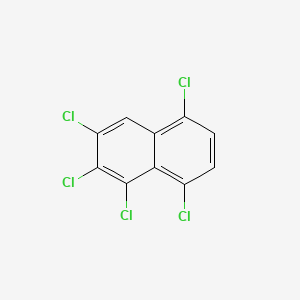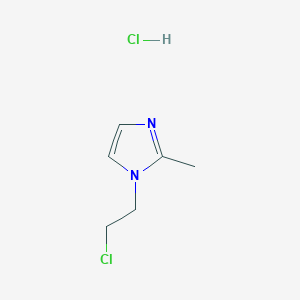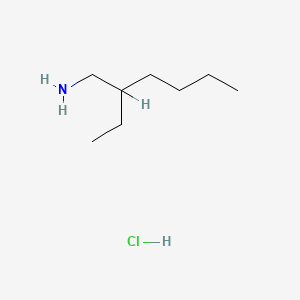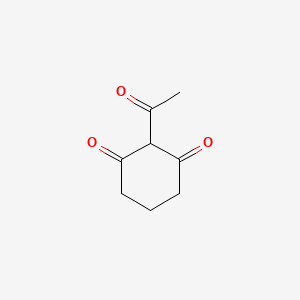
2-Acetil-1,3-ciclohexanodiona
Descripción general
Descripción
La 2-Acetil-ciclohexano-1,3-diona es un compuesto orgánico con una estructura única que presenta tanto formas cetona como enol
Aplicaciones Científicas De Investigación
La 2-Acetil-ciclohexano-1,3-diona tiene una amplia gama de aplicaciones en investigación científica:
Química: Sirve como bloque de construcción en la síntesis orgánica, permitiendo la creación de moléculas complejas.
Biología: El compuesto se utiliza en estudios que involucran la inhibición de enzimas y vías metabólicas.
Medicina: La investigación explora su potencial como precursor de productos farmacéuticos y agentes terapéuticos.
Industria: Se utiliza en la producción de herbicidas y otros agroquímicos.
Mecanismo De Acción
El mecanismo por el cual la 2-Acetil-ciclohexano-1,3-diona ejerce sus efectos a menudo involucra la inhibición de enzimas específicas. Por ejemplo, se ha demostrado que inhibe la p-hidroxifenilpiruvato dioxigenasa (HPPD), una enzima crucial para la biosíntesis de plastoquinona en las plantas . Esta inhibición interrumpe la biosíntesis de carotenoides, lo que lleva a la actividad herbicida observada en algunos derivados del compuesto.
Compuestos similares:
1,3-Ciclohexanodiona: Un isómero estructural con reactividad similar pero diferentes aplicaciones.
Dimedone (5,5-dimetil-1,3-ciclohexanodiona): Un reactivo conocido utilizado en la síntesis orgánica.
2-(Tetrazolyl-acetil)ciclohexano-1,3-diona: Un derivado con actividad biológica potencial.
Unicidad: La 2-Acetil-ciclohexano-1,3-diona es única debido a su grupo acilo específico, que imparte reactividad y aplicaciones distintas en comparación con sus análogos. Su capacidad para inhibir HPPD y su papel en el desarrollo de herbicidas destacan su importancia tanto en la investigación científica como en las aplicaciones industriales.
Análisis Bioquímico
Biochemical Properties
2-Acetyl-1,3-cyclohexanedione plays a significant role in biochemical reactions, particularly in the chelation of aqueous iron (III) present in alcoholic drinks such as wine and beer . It affects beer fermentation, stability, and quality . Additionally, 2-Acetyl-1,3-cyclohexanedione is used to evaluate mesotrione assay specificity due to its structural similarity to mesotrione, a triketone herbicide . The compound interacts with various enzymes, including cyclohexanone monooxygenase, which is involved in the synthesis of diverse enzymes .
Cellular Effects
2-Acetyl-1,3-cyclohexanedione influences various cellular processes and functions. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with enzymes like cyclohexanone monooxygenase suggests its role in modulating enzymatic activities and metabolic pathways
Molecular Mechanism
The molecular mechanism of 2-Acetyl-1,3-cyclohexanedione involves its interaction with biomolecules and enzymes. It is believed to form an intermediate, cyclohexane-1,3-dione, which undergoes oxidation to yield 2-Acetyl-1,3-cyclohexanedione . This reaction pathway highlights the compound’s role in enzyme catalysis and metabolic processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Acetyl-1,3-cyclohexanedione change over time. The compound’s stability, degradation, and long-term effects on cellular function are crucial factors to consider. Studies have shown that 2-Acetyl-1,3-cyclohexanedione affects beer fermentation and stability, indicating its impact on biochemical processes over time .
Metabolic Pathways
2-Acetyl-1,3-cyclohexanedione is involved in various metabolic pathways, including the chelation of aqueous iron (III) and the synthesis of enzymes like cyclohexanone monooxygenase . The compound’s interaction with these enzymes and cofactors influences metabolic flux and metabolite levels, highlighting its role in biochemical processes.
Transport and Distribution
The transport and distribution of 2-Acetyl-1,3-cyclohexanedione within cells and tissues involve interactions with transporters and binding proteins. The compound’s localization and accumulation in specific cellular compartments are crucial for its biochemical activity and function .
Subcellular Localization
2-Acetyl-1,3-cyclohexanedione’s subcellular localization affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular localization is essential for elucidating its role in cellular processes and biochemical reactions .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de 2-Acetil-ciclohexano-1,3-diona típicamente involucra la acilación de ciclohexano-1,3-diona. Un método efectivo es la C-acilación directa de ciclohexano-1,3-dionas con ácidos carboxílicos, anhídridos de ácido carboxílico o cloruros de ácido en presencia de catalizadores y agentes condensantes . Otro enfoque involucra la O/C-isomerización de enol acilatos obtenidos por O-acilación de ciclohexano-1,3-dionas con cloruros de ácido carboxílico .
Métodos de producción industrial: La producción industrial de 2-Acetil-ciclohexano-1,3-diona puede utilizar rutas sintéticas similares pero a mayor escala, empleando a menudo reactores de flujo continuo y condiciones de reacción optimizadas para mejorar el rendimiento y la eficiencia.
Análisis De Reacciones Químicas
Tipos de reacciones: La 2-Acetil-ciclohexano-1,3-diona experimenta diversas reacciones químicas, entre ellas:
Oxidación: Puede oxidarse para formar dicetonas u otros derivados oxidados.
Reducción: Las reacciones de reducción pueden producir alcoholes u otras formas reducidas.
Sustitución: El compuesto puede participar en reacciones de sustitución, donde los grupos funcionales son reemplazados por otros.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).
Reducción: Se utilizan con frecuencia agentes reductores como borohidruro de sodio (NaBH₄) e hidruro de litio y aluminio (LiAlH₄).
Sustitución: Las condiciones para las reacciones de sustitución a menudo involucran el uso de bases o ácidos como catalizadores.
Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir dicetonas, mientras que la reducción puede producir alcoholes.
Comparación Con Compuestos Similares
1,3-Cyclohexanedione: A structural isomer with similar reactivity but different applications.
Dimedone (5,5-dimethyl-1,3-cyclohexanedione): A well-known reagent used in organic synthesis.
2-(Tetrazolylacetyl)cyclohexane-1,3-dione: A derivative with potential biological activity.
Uniqueness: 2-Acetyl-cyclohexane-1,3-dione is unique due to its specific acyl group, which imparts distinct reactivity and applications compared to its analogs. Its ability to inhibit HPPD and its role in herbicide development highlight its significance in both scientific research and industrial applications.
Propiedades
IUPAC Name |
2-acetylcyclohexane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-5(9)8-6(10)3-2-4-7(8)11/h8H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHNXDYRMRBQOEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1C(=O)CCCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50193577 | |
| Record name | 2-Acetyl-1,3-cyclohexanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50193577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4056-73-9 | |
| Record name | 2-Acetyl-1,3-cyclohexanedione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004056739 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Acetyl-1,3-cyclohexanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50193577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
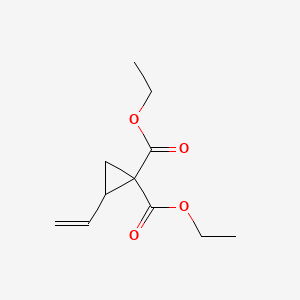
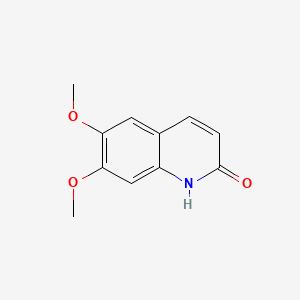
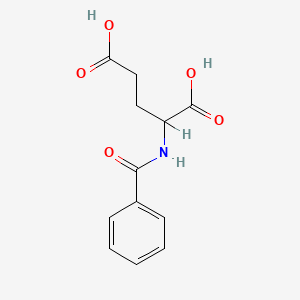
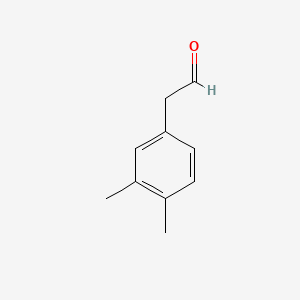
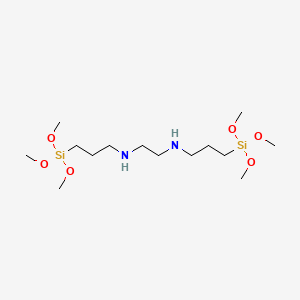
![Benzoic acid, 2-chloro-5-[(methylamino)sulfonyl]-](/img/structure/B1360186.png)

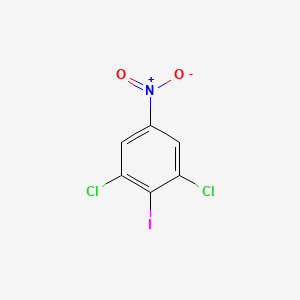
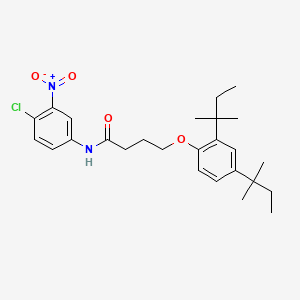
![1,2-Dimethyl-5-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B1360193.png)
